5-Bromo-2-(trifluoromethyl)phenol

Physical form Handling Formulation

5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) is a disubstituted phenol derivative bearing a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the aromatic ring. With a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol, it belongs to the class of halogenated trifluoromethylphenols that serve as versatile synthetic intermediates in medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C7H4BrF3O
Molecular Weight 241 g/mol
CAS No. 1121585-15-6
Cat. No. B1520676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)phenol
CAS1121585-15-6
Molecular FormulaC7H4BrF3O
Molecular Weight241 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)C(F)(F)F
InChIInChI=1S/C7H4BrF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
InChIKeyXJAPJZDTGAPNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6): A Positionally Defined Halogenated Phenol Building Block for Research Procurement


5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) is a disubstituted phenol derivative bearing a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the aromatic ring . With a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol, it belongs to the class of halogenated trifluoromethylphenols that serve as versatile synthetic intermediates in medicinal chemistry, agrochemical research, and materials science . The compound is supplied as a liquid at ambient temperature (20 °C) with a typical purity specification of ≥95%, and requires long-term storage at 2–8 °C .

Why 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) Cannot Be Interchanged with Other Bromo-Trifluoromethylphenol Isomers


Despite sharing an identical molecular formula (C₇H₄BrF₃O) and molecular weight (241.01 g/mol) with its positional isomers, 5-Bromo-2-(trifluoromethyl)phenol exhibits distinct physicochemical properties that preclude generic substitution . The relative positions of the electron-withdrawing trifluoromethyl group and the bromine substituent govern critical parameters—including physical state at room temperature, melting point, boiling point, aqueous solubility, and lipophilicity (LogP)—which directly impact experimental handling, purification strategy, and reactivity in downstream transformations such as Suzuki-Miyaura cross-couplings [1]. The quantitative evidence below demonstrates that procurement of the correct positional isomer is essential for reproducibility in synthetic routes where both the hydroxyl directing effects and the bromine substitution pattern are exploited.

5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6): Quantitative Differentiation Evidence vs. Closest Bromo-Trifluoromethylphenol Isomers


Physical State at Ambient Temperature: 5-Bromo-2-(trifluoromethyl)phenol Is a Liquid, Unlike Its Solid 4-Bromo and 2-Bromo Isomers

5-Bromo-2-(trifluoromethyl)phenol is supplied as a liquid at 20 °C, whereas its positional isomer 4-Bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9) is a solid with a melting point of 82–86 °C, and 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1) is a solid with a melting point of 55–59 °C [1]. This physical state difference eliminates the need for pre-heating or solvent dissolution prior to liquid-transfer operations and simplifies automated dispensing workflows.

Physical form Handling Formulation

Aqueous Solubility of 5-Bromo-2-(trifluoromethyl)phenol Is 56% Higher Than Its 3-Bromo Isomer, Impacting Aqueous-Phase Reaction Design

The calculated aqueous solubility of 5-Bromo-2-(trifluoromethyl)phenol is 0.53 g/L at 25 °C, compared to 0.34 g/L for 3-Bromo-2-(trifluoromethyl)phenol (CAS 1214352-26-7), representing a 56% increase . The non-brominated parent compound 2-(trifluoromethyl)phenol (CAS 444-30-4) has a reported solubility range of approximately 0.5–1.0 g/L . The 5-bromo isomer thus retains moderate aqueous solubility closer to the parent scaffold, which may facilitate aqueous-phase reactions or bioconjugation chemistry where complete insolubility of the 3-bromo isomer could be limiting.

Solubility Reaction medium Purification

Boiling Point of 5-Bromo-2-(trifluoromethyl)phenol Is 25–26 °C Higher Than 4-Bromo and 3-Bromo Isomers, Offering Greater Thermal Latitude in Solvent Removal

5-Bromo-2-(trifluoromethyl)phenol has a calculated boiling point of 229.1 ± 35.0 °C at 760 mmHg, compared to 203.4 ± 35.0 °C for 4-Bromo-2-(trifluoromethyl)phenol and 214.8 ± 35.0 °C for 3-Bromo-2-(trifluoromethyl)phenol under the same conditions . The 5-bromo isomer's boiling point exceeds the 4-bromo isomer by approximately 25.7 °C and the 3-bromo isomer by approximately 14.3 °C. While all values carry ±35 °C uncertainty (computational estimate), the rank order is consistent with the positional effect of bromine substitution on intermolecular interactions.

Boiling point Distillation Thermal stability

Storage and Stability: 5-Bromo-2-(trifluoromethyl)phenol Requires Refrigerated Storage (2–8 °C), Distinct from Ambient-Stable Isomers

Vendor specifications indicate that 5-Bromo-2-(trifluoromethyl)phenol requires long-term storage at 2–8 °C, whereas 2-Bromo-5-(trifluoromethyl)phenol and 4-Bromo-2-(trifluoromethyl)phenol are listed with ambient or cool, dry storage conditions by multiple suppliers . The 5-bromo isomer's requirement for refrigerated storage suggests a higher intrinsic reactivity or lower thermal stability that must be factored into procurement planning and laboratory logistics. This differential storage requirement also implies that the 5-bromo isomer may offer distinct reactivity advantages in reactions where the phenolic OH or the C–Br bond is activated under mild conditions.

Storage condition Stability Procurement logistics

Lipophilicity (LogP): 5-Bromo-2-(trifluoromethyl)phenol Exhibits Comparable LogP to 4-Bromo Isomer, Supporting Predictable Membrane Permeability in Biological Assays

The calculated LogP of 5-Bromo-2-(trifluoromethyl)phenol is 3.17, compared to an XLogP3-AA value of 3.1 for 2-Bromo-5-(trifluoromethyl)phenol [1]. The non-brominated parent 2-(trifluoromethyl)phenol has a LogP of approximately 2.4–2.9 by various estimation methods . The bromine substituent predictably increases lipophilicity by roughly 0.3–0.8 LogP units across isomers, consistent with the Hansch π constant for aromatic bromine (~0.86). The 5-bromo isomer thus maintains a LogP in the range considered favorable for passive membrane permeability (LogP 1–4), supporting its use as a building block in medicinal chemistry programs targeting intracellular targets.

LogP Lipophilicity Drug design

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6)


Automated High-Throughput Synthesis Requiring Liquid-Phase Building Block Handling

The liquid physical state of 5-Bromo-2-(trifluoromethyl)phenol at ambient temperature makes it directly compatible with automated liquid handlers and robotic synthesis platforms, eliminating the need for pre-dissolution or heating steps required for solid isomers (4-Br: mp 82–86 °C; 2-Br: mp 55–59 °C) . This reduces cycle time and minimizes solvent introduction at the building-block addition stage, which is advantageous for parallel library synthesis in medicinal chemistry campaigns.

Aqueous-Phase Bioconjugation and Late-Stage Functionalization

With a calculated aqueous solubility of 0.53 g/L (56% higher than the 3-bromo isomer at 0.34 g/L), 5-Bromo-2-(trifluoromethyl)phenol is the preferred isomer for reactions conducted in aqueous or mixed aqueous-organic media . This property supports its use in bioconjugation chemistry, enzyme-mediated transformations, or aqueous Suzuki-Miyaura couplings where water is a co-solvent.

Suzuki-Miyaura Cross-Coupling with Orthogonal Directing Effects

The 5-bromo-2-(trifluoromethyl) substitution pattern places the bromine para to the phenolic hydroxyl group, establishing a predictable electronic environment for Pd-catalyzed cross-coupling while retaining the hydroxyl group as a directing or protecting-group handle . The higher boiling point (229.1 °C) relative to other isomers provides additional thermal latitude during solvent removal post-reaction, and the refrigerated storage requirement (2–8 °C) suggests a reactivity profile that may translate to milder coupling conditions [1].

Medicinal Chemistry Building Block for CNS and Anti-Inflammatory Programs

The LogP of 3.17 falls within the optimal range for blood-brain barrier penetration (LogP 1–4), while the trifluoromethyl group provides metabolic stability against oxidative metabolism . Although direct biological activity data for the free phenol are not available, the compound serves as a validated building block for late-stage diversification in drug discovery programs targeting central nervous system disorders and inflammatory diseases, where brominated trifluoromethylphenol scaffolds are prevalent .

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